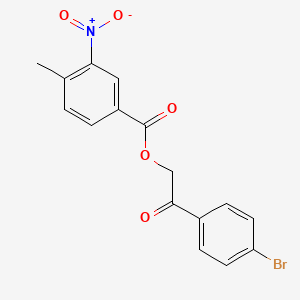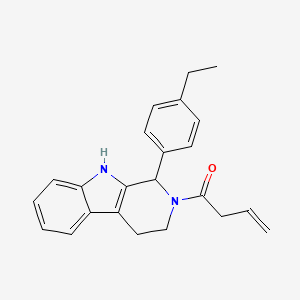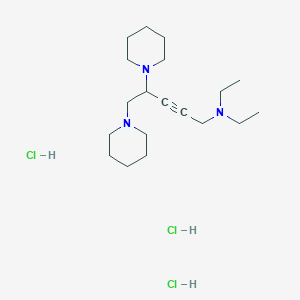
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as DMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazinecarboxamide derivatives, which have been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties. In recent years, 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has gained significant attention in the field of cancer research due to its potential as a novel anticancer agent. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest.
In addition to its anticancer properties, 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been found to exhibit antiviral activity against several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit viral replication by targeting viral enzymes and blocking viral entry into host cells.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been found to induce the expression of tumor suppressor proteins, such as p53 and p21, which play a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been shown to modulate the expression of various genes involved in cell growth and survival, including Bcl-2, Bax, and Cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide for lab experiments is its relatively simple synthesis method, which allows for easy and cost-effective production of the compound. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is also stable under normal laboratory conditions, making it suitable for long-term storage and use in experiments.
However, one of the main limitations of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide for lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective derivatives of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide that exhibit improved anticancer and antiviral properties. Another area of interest is the investigation of the mechanism of action of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and its potential targets in cancer and viral cells. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide as a potential therapeutic agent for cancer and viral diseases.
Métodos De Síntesis
The synthesis of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 2,3-dimethylbenzoyl chloride with 2-methylphenylpiperazine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with a carboxamide derivative to yield 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide. The synthesis of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is a relatively simple process that can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-8-6-10-19(17(15)3)22-11-13-23(14-12-22)20(24)21-18-9-5-4-7-16(18)2/h4-10H,11-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXQDUXAHXETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methoxybenzyl)-N-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6041787.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-pyridinylmethyl)-4-piperidinol](/img/structure/B6041795.png)
![N-[2-(cyclopentylthio)ethyl]-2-furamide](/img/structure/B6041798.png)

![3-chloro-6-fluoro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6041807.png)
![2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6041814.png)
![N-cyclopropyl-3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6041818.png)
![3-[7-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6041824.png)
![ethyl 1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6041832.png)

![3-sec-butyl 6-methyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6041846.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6041847.png)